4-(4-Ethoxyphenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-8-6-10(7-9-11)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXYFWHNYCMRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309452 | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58472-30-3 | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58472-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Ethoxyphenyl Butanoic Acid and Its Research Relevant Derivatives
Established Reaction Pathways and Process Optimization Strategies for Aromatic Butanoic Acids
The construction of aromatic butanoic acids, such as the target compound, typically involves a two-step sequence: a carbon-carbon bond-forming reaction to install the four-carbon chain onto the aromatic ring, followed by a reduction step.
A prevalent and well-established method for synthesizing the precursor, 4-(4-ethoxyphenyl)-4-oxobutanoic acid, is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride. wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.orggoogle.com The ethoxy group on the phenetole ring is an ortho-, para-directing activator, leading to the desired para-substituted product.
The subsequent step involves the reduction of the ketone functional group in 4-(4-ethoxyphenyl)-4-oxobutanoic acid to a methylene group to yield the final product. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A milder and often preferred laboratory-scale method is catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like acetic acid or ethyl acetate. google.com
Process optimization for these reactions often focuses on solvent choice, catalyst loading, and reaction temperature to maximize yield and minimize side products. For example, while solvents like nitrobenzene have been used historically in Friedel-Crafts reactions, concerns over toxicity have led to the exploration of alternatives like chlorobenzene, which has been shown to be effective without reacting with the succinic anhydride under the right conditions. google.com
Alkylation and Acylation Approaches for C-C Bond Formation
The formation of the crucial carbon-carbon bond between the aromatic ring and the butanoic acid chain is primarily achieved through Friedel-Crafts reactions. fiveable.mestudymind.co.uk
Friedel-Crafts Acylation: This is the more common and reliable method for this class of compounds. masterorganicchemistry.com It involves reacting the aromatic substrate (ethoxybenzene) with an acyl halide or anhydride (succinic anhydride) in the presence of a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a resonance-stabilized acylium ion electrophile, which then attacks the electron-rich aromatic ring. libretexts.org A key advantage of acylation over alkylation is that the product, an acylbenzene, is deactivated towards further substitution, which prevents poly-acylation. masterorganicchemistry.comlibretexts.org Furthermore, the acylium ion does not undergo rearrangement, ensuring a single, predictable product structure. libretexts.org
Friedel-Crafts Alkylation: While also a method for forming C-C bonds, direct alkylation to form 4-(4-ethoxyphenyl)butanoic acid is less practical. fiveable.me Alkylation typically uses an alkyl halide and a Lewis acid catalyst. studymind.co.uk However, this method is fraught with challenges, including the propensity for the intermediate carbocation to undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric products. fiveable.melibretexts.org Additionally, the alkyl group introduced is an activating group, making the product more reactive than the starting material and often leading to undesirable polyalkylation. fiveable.melibretexts.org
| Reaction Type | Electrophile Source | Catalyst (Typical) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Succinic Anhydride | AlCl₃ | No carbocation rearrangement; Product is deactivated, preventing poly-acylation. libretexts.org | Requires stoichiometric amounts of catalyst. |
| Friedel-Crafts Alkylation | Alkyl Halide (e.g., 4-chlorobutanoyl chloride followed by reduction) | AlCl₃ | Direct formation of C-C bond. | Prone to carbocation rearrangements and polyalkylation. fiveable.melibretexts.org |
Catalytic Systems in the Synthesis of Aryl-Substituted Carboxylic Acids
Modern synthetic chemistry has moved towards developing more efficient and sustainable catalytic systems, moving beyond the use of stoichiometric Lewis acids. These advanced methods offer new routes to aryl-substituted carboxylic acids.
Transition-metal catalysis has emerged as a powerful tool. For instance, nickel-catalyzed carboxylation of aryl halides using carbon dioxide (CO₂) presents a method to directly introduce a carboxylic acid group. nih.gov Mechanistic studies reveal that these reactions often involve the generation of a Ni(0) active species, oxidative addition to the aryl halide, and subsequent reaction with CO₂. nih.gov The efficiency of these systems can be enhanced by the use of specific ligands and additives.
Ruthenium-catalyzed reactions have also been developed for the C-H arylation of aromatic carboxylic acids, demonstrating the potential for forming complex molecules by directly functionalizing C-H bonds. acs.org While this is more relevant for adding aryl groups to existing carboxylic acids, the underlying principles of metal-catalyzed C-H activation are broadly applicable. Similarly, palladium-catalyzed methods for the direct ortho-arylation of free benzoic acids have been established. acs.org
Decarboxylative cross-coupling reactions represent another innovative strategy, where carboxylic acids themselves are used as substrates to form new C-C bonds, often with copper or palladium catalysts. ruhr-uni-bochum.de These methods provide an alternative to traditional cross-couplings that require organometallic reagents. ruhr-uni-bochum.de
| Catalytic System | Metal Catalyst | Substrates | Key Features |
| Reductive Carboxylation | Nickel (Ni) | Aryl Halides, CO₂ | Utilizes CO₂ as a C1 source; can be improved with Lewis acid and halide additives. nih.gov |
| Direct C-H Arylation | Ruthenium (Ru), Palladium (Pd) | Aromatic Carboxylic Acids, Aryl Halides | Direct functionalization of C-H bonds; avoids pre-functionalization of substrates. acs.org |
| Decarboxylative Coupling | Copper (Cu), Palladium (Pd) | Aryl Carboxylic Acids, Aryl Halides | Uses readily available carboxylic acids as coupling partners. ruhr-uni-bochum.de |
Advanced Synthetic Techniques for Control of Regioselectivity and Stereochemistry
Regioselectivity: In the context of synthesizing this compound via Friedel-Crafts acylation, regioselectivity is governed by the directing effects of the substituent already present on the benzene (B151609) ring. khanacademy.org The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Steric hindrance from the ethoxy group often favors substitution at the para position, leading to the desired 4-substituted isomer as the major product.
Stereoselectivity: The parent compound, this compound, is achiral. Therefore, stereoselectivity is not a concern in its direct synthesis. However, advanced techniques become crucial when synthesizing derivatives that possess stereocenters. For example, if a substituent were introduced at the alpha or beta position of the butanoic acid chain, stereoselective methods would be necessary to control the formation of a specific stereoisomer. masterorganicchemistry.com Asymmetric catalytic hydrogenations or carboxylations are examples of reactions that can achieve high enantioselectivity in the synthesis of chiral α-aryl carboxylic acids. researchgate.net A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers, a property dictated by the reaction mechanism. masterorganicchemistry.com
Derivatization Strategies for Enhancing Molecular Diversity and Functional Probes
Once this compound is synthesized, it serves as a scaffold for creating a diverse range of molecules for research purposes. Derivatization can target either the carboxylic acid group or the aromatic ring.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid functional group is highly versatile and can be converted into a wide array of other functional groups. These modifications are often performed to create functional probes, improve analytical detection, or build libraries of related compounds.
Common derivatizations include:
Esterification: Reaction with an alcohol under acidic conditions to form an ester.
Amidation: Reaction with an amine, often using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an amide. nih.gov This is a widely used method for creating biologically relevant molecules. mdpi.commdpi.com
Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Halogenation: Conversion to an acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for further synthesis.
Derivatizing agents are frequently used to enhance the properties of carboxylic acids for analytical techniques like HPLC-MS. tulane.edu For example, reagents can be designed to introduce a readily ionizable group or a tag with a specific isotopic signature (like bromine) to facilitate detection and identification. nih.govresearchgate.net
| Derivatization Reaction | Reagent(s) | Functional Group Formed | Purpose |
| Esterification | Alcohol, Acid Catalyst | Ester (-COOR) | Increase lipophilicity, prodrug synthesis. |
| Amidation | Amine, EDC/DCC | Amide (-CONR₂) | Create peptide-like bonds, generate compound libraries. mdpi.commdpi.com |
| Reduction | LiAlH₄ | Alcohol (-CH₂OH) | Introduce a different functional handle. |
| Acyl Halide Formation | SOCl₂ | Acyl Halide (-COCl) | Create a reactive intermediate for further reactions. |
Aromatic Ring Functionalization and Substituent Introduction
The ethoxyphenyl ring can undergo further electrophilic aromatic substitution to introduce additional functional groups. organic-chemistry.org The position of the new substituent is directed by the existing ethoxy and alkyl groups, both of which are activating ortho, para-directors. Since the para position is already occupied by the butanoic acid chain, new substituents will primarily be directed to the positions ortho to the ethoxy group (positions 3 and 5).
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Further Acylation/Alkylation: Introduction of another acyl or alkyl group, although this may be sterically hindered and less favorable.
These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry and materials science to fine-tune the compound's activity and characteristics.
Chiral Synthesis of Enantiomeric Forms for Stereoselective Investigations
The synthesis of individual enantiomers of chiral molecules is crucial for investigating their distinct biological properties. Historically, many chiral compounds were developed as racemic mixtures, but it is now well-understood that enantiomers can have different therapeutic effects, with one being beneficial (the eutomer) and the other being less active, inactive, or even detrimental (the distomer). Consequently, asymmetric synthesis, which converts an achiral starting material into a chiral product, has become a cornerstone of modern medicinal chemistry and materials science.
For compounds like this compound, where the chirality is not explicitly defined in many commercial sources, stereoselective investigations would necessitate the development of methods to obtain the individual (R)- and (S)-enantiomers. While specific, documented methods for the asymmetric synthesis of this compound are not widely reported in publicly accessible literature, several established strategies in asymmetric synthesis could be readily applied. These include enzymatic resolution, the use of chiral auxiliaries, and asymmetric catalysis.
Enzymatic Resolution: This technique involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. For a carboxylic acid like this compound, a lipase enzyme could be used to selectively esterify one enantiomer, which could then be separated from the unreacted acid by standard chromatographic or extraction techniques.
Chiral Auxiliaries: A racemic starting material can be reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated. Subsequent removal of the chiral auxiliary yields the separated enantiomers of the target compound. For instance, a racemic mixture of this compound could be coupled to a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides that can be separated and then hydrolyzed to yield the individual enantiomers.
Asymmetric Catalysis: This advanced approach uses a chiral catalyst to guide a reaction towards the formation of a specific enantiomer. A hypothetical asymmetric hydrogenation of a precursor molecule, such as 4-(4-ethoxyphenyl)but-2-enoic acid, using a chiral rhodium or ruthenium catalyst, could potentially yield one enantiomer of this compound in high enantiomeric excess (e.e.).
The table below outlines a hypothetical comparison of these potential methods for generating the enantiomers of this compound for research purposes.
Table 1: Comparison of Potential Chiral Synthesis Methodologies
| Methodology | General Principle | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50% for one enantiomer; requires screening for a suitable enzyme. |
| Chiral Auxiliaries | Covalent bonding to a chiral molecule to form separable diastereomers. | Reliable and well-established methodology; can produce high purity enantiomers. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the expensive auxiliary. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to favor one enantiomeric product. | High potential for efficiency and atom economy; can achieve high yields and enantioselectivity. | Requires development and optimization of a specific catalyst system; catalysts can be expensive and sensitive. |
Preparative Scale-Up Considerations for Academic Research Material Supply
Scaling up the synthesis of a chemical compound from the milligram level of initial discovery to the multi-gram or kilogram scale required for extensive academic research presents a unique set of challenges. The goal of a preparative scale-up is to produce the desired quantity of material safely, efficiently, and with consistent purity, without the stringent cost and regulatory constraints of industrial-scale production.
For the synthesis of this compound, several key factors must be considered when moving to a larger scale.
Route Selection and Optimization: A synthetic route that is effective on a small scale may not be suitable for larger quantities. The ideal scale-up route prioritizes the use of less expensive, safer, and more readily available starting materials and reagents. Reactions that require extreme temperatures, high pressures, or cryogenic conditions are often avoided if possible. For instance, a Friedel-Crafts acylation to prepare a ketone precursor followed by a reduction might be chosen over a more complex, multi-step route that works well on a small scale but is cumbersome for larger preparations.
Reagent and Solvent Selection: The cost and safety of reagents and solvents become paramount on a larger scale. Solvents like diethyl ether, which is highly flammable, might be replaced with safer alternatives like 2-methyltetrahydrofuran (2-MeTHF). Similarly, expensive or hazardous reagents might be substituted with more economical and safer options, even if it requires some re-optimization of the reaction conditions. The volume of solvent used is also a critical factor, as large volumes increase costs and waste disposal challenges.
Reaction Work-up and Purification: Procedures that are simple in a small flask, such as extraction with large volumes of solvent or purification by column chromatography, can become bottlenecks on a larger scale. Scale-up efforts focus on developing methods like crystallization or distillation for purification, which are more amenable to handling larger quantities of material. Modifying the work-up to precipitate the product directly from the reaction mixture can significantly improve efficiency and reduce solvent waste.
Thermal Safety and Equipment: Exothermic reactions that are easily controlled in a small flask by an ice bath can generate heat much faster than it can be dissipated in a large reactor, potentially leading to a dangerous thermal runaway. Therefore, understanding the thermal profile of each reaction step is critical. The choice of equipment, such as using a jacketed reactor with overhead stirring instead of a simple round-bottom flask with a magnetic stir bar, is essential for proper mixing and temperature control in larger preparations.
The following table summarizes key considerations for scaling up the synthesis of this compound for research supply.
| Reagent Stoichiometry | Reagents often used in large excess to drive reaction to completion. | Optimized to be as close to stoichiometric as possible. | Minimizes cost and simplifies purification by reducing the amount of unreacted starting material. |
Structure Activity Relationship Sar Studies of 4 4 Ethoxyphenyl Butanoic Acid Analogs
Systematic Molecular Design and Synthesis for SAR Exploration
The foundation of any SAR study lies in the rational design and synthesis of a library of analog compounds. For the 4-(4-ethoxyphenyl)butanoic acid scaffold, this involves targeted modifications at three primary sites: the aromatic ring, the butanoic acid side chain, and the ethoxy group. The synthesis of such analogs typically involves standard organic chemistry reactions. For instance, variations in the aromatic ring substituents can be achieved through electrophilic aromatic substitution on precursor molecules, while modifications to the butanoic acid chain can be accomplished by using different dicarboxylic acid anhydrides or by building the chain through multi-step synthetic sequences. researchgate.netnih.gov
Research on analogous structures, such as substituted biphenyl (B1667301) butanoic acid derivatives, has shown that adding small substituents can probe available space within a receptor's binding pocket. nih.gov For instance, in studies on neprilysin inhibitors, the addition of a chlorine atom into a specific subsite led to a significant enhancement in biochemical potency. nih.gov
The electronic effects of substituents are also critical. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) and electron-donating groups (e.g., -CH₃, -OH, -OCH₃) influence the acidity of the carboxylic acid and the electron density of the aromatic ring. This can impact hydrogen bonding, π-π stacking, or other non-covalent interactions with the target protein. Studies on phenylpropanoic acid derivatives as PPAR agonists indicate that the nature of substituents on the benzene (B151609) ring plays a key role in determining potency and selectivity. nih.gov For example, introducing electron-withdrawing groups can sometimes enhance activity by forming specific interactions with the receptor.
Table 1: Representative SAR Data on Aromatic Ring Substitutions in Phenylalkanoic Acid Analogs (This table is illustrative, showing typical trends observed in related compound series)
| Compound | R1 (ortho to chain) | R2 (meta to chain) | Relative Activity (%) |
| Analog 1 | H | H | 100 |
| Analog 2 | F | H | 120 |
| Analog 3 | H | Cl | 150 |
| Analog 4 | H | CH₃ | 90 |
| Analog 5 | H | NO₂ | 65 |
Data synthesized from general principles observed in studies of related inhibitors. nih.govnih.gov
Conformational analysis aims to understand the preferred three-dimensional arrangement of the side chain and its impact on biological activity. researchgate.netduke.edu Techniques such as computational modeling, X-ray crystallography, and NMR spectroscopy are used to study these conformations. nih.gov Studies on similar flexible molecules, like neprilysin inhibitors, have shown that modifying the linker between a pharmacophoric group and the main scaffold can have a profound impact on activity. For example, removing a methyl group from the chain of one analog resulted in a nearly 100-fold loss of inhibitory activity, suggesting the methyl group helped to rigidify the chain into a more favorable conformation for zinc coordination in the enzyme's active site. nih.gov
Strategies to improve activity often involve introducing conformational constraints into the side chain, such as double bonds or small rings, to lock the molecule into its bioactive conformation and reduce the entropic penalty upon binding.
Table 2: Impact of Side Chain Conformation on Biological Activity (This table illustrates how conformational restriction can affect activity in similar scaffolds)
| Modification | Description | Conformational Flexibility | Observed Potency |
| Butanoic Acid | Flexible four-carbon chain | High | Baseline |
| Introduction of a double bond | Creates a more rigid chain | Reduced | Often Increased |
| Cyclopropyl group in chain | Locks a specific torsion angle | Low | Highly dependent on preferred conformation |
| Gem-dimethyl substitution | Restricts rotation via steric hindrance | Reduced | Can increase or decrease potency |
Principles derived from studies on enzyme inhibitors and receptor agonists with flexible side chains. nih.govpsu.edu
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This strategy is used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties without drastically altering the interactions with the target. pressbooks.pub
For this compound, key sites for isosteric replacement include the ethoxy group, the carboxylic acid, and the phenyl ring itself.
Ethoxy Group: The ether linkage and ethyl group can be replaced by various other groups to explore different interactions. Replacing the methoxy (B1213986) groups in one compound series with small alkyl rings was shown to improve metabolic stability by preventing the formation of reactive metabolites. cambridgemedchemconsulting.com A simple replacement of the ethoxy group (-OCH₂CH₃) could be a propoxy group to probe for extra hydrophobic space, or a thioether (-SCH₂CH₃) to alter hydrogen bonding capabilities.
Carboxylic Acid Group: The carboxylic acid is often crucial for binding, typically forming a key ionic or hydrogen bond interaction with a receptor. researchgate.net However, it can also lead to poor oral bioavailability. Common acidic bioisosteres like tetrazoles, hydroxamic acids, or acylsulfonamides can mimic the acidic proton and hydrogen bonding pattern while offering different physicochemical properties such as lipophilicity and pKa. pressbooks.pubnih.govnih.gov The replacement of a carboxylic acid with a tetrazole in the development of losartan (B1675146) famously improved both potency and oral absorption. drughunter.com
Phenyl Ring: The aromatic ring can be replaced with other cyclic systems like pyridyl or thiophene (B33073) rings to alter electronic properties, introduce new hydrogen bonding vectors, and modify metabolic susceptibility. cambridgemedchemconsulting.com
Table 3: Common Isosteric/Bioisosteric Replacements for Key Functional Groups
| Original Group | Classical Isostere | Non-Classical Bioisostere | Potential Advantage |
| Carboxylic Acid (-COOH) | - | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improved metabolic stability, altered pKa, increased lipophilicity pressbooks.pubnih.gov |
| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-) | - | Modified polarity and hydrogen bond accepting ability cambridgemedchemconsulting.com |
| Phenyl | - | Pyridyl, Thienyl, Cyclohexyl | Altered electronics, improved metabolic profile, new H-bonding sites pressbooks.pub |
| Ethyl (-CH₂CH₃) | Propyl (-CH₂CH₂CH₃) | Cyclopropyl | Probing hydrophobic pockets, conformational restriction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. wiley.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated. mdpi.com These can be broadly categorized as:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape. Examples include molecular connectivity indices (e.g., Chi indices) and Balaban's J index. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for modeling electrostatic and orbital-based interactions.
Steric/Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and describe its size and shape. Examples include molecular volume, surface area, and principal moments of inertia (PMI). researchgate.netresearchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (LogP). Lipophilicity is critical for membrane permeability and binding to hydrophobic pockets.
The selection of relevant descriptors is a critical step, often involving statistical techniques to choose a subset of descriptors that correlate well with biological activity while being independent of each other. scholars.direct
Table 4: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Kier Shape Index (κ1) | Molecular shape and branching nih.gov |
| Electronic | Partial charge on carboxyl oxygen | Potential for hydrogen bonding/ionic interactions |
| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity, membrane permeability |
| 3D/Steric | Connolly Molecular Area (CMA) | Molecular size and solvent-accessible surface researchgate.net |
| Quantum-Chemical | LUMO Energy | Electron-accepting capability (electrophilicity) |
Development and Validation of Predictive Statistical Models
Once descriptors are calculated for a training set of compounds with known biological activities, a statistical model is developed to create a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). nih.gov Common methods include:
Multiple Linear Regression (MLR): Creates a simple linear equation.
Partial Least Squares (PLS): A more robust method that can handle datasets where descriptors are inter-correlated.
The development of a robust and predictive QSAR model requires rigorous validation to ensure that the correlation found is not due to chance. youtube.commdpi.com Key validation steps include:
Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation technique. Each compound is systematically removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. The process is repeated for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power. nih.gov
External Validation: The model's true predictive ability is assessed using an external test set—a set of compounds that were not used in the model development. The model is used to predict the activities of these compounds, and the predicted values are compared to the experimental values. The predictive R² (R²_pred) is a key metric for external validation. scilit.com
Y-scrambling: The biological activity values in the training set are randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation coefficients for the scrambled data, confirming that the original model is not based on a chance correlation.
A well-validated QSAR model provides valuable insights into which molecular properties are most important for biological activity, guiding the design of new, more potent analogs of this compound.
Table 5: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (Goodness of fit for the training set) | > 0.6 |
| q² or Q²_LOO | Cross-validated r² (Internal predictive ability) | > 0.5 |
| R²_pred | Predictive r² for the external test set (External predictive ability) | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
Acceptable values are general guidelines and can vary depending on the specific dataset and biological endpoint.
Interpretation of QSAR Models for Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The interpretation of these models is a critical step in guiding the synthesis of new, more potent, and selective molecules.
A typical QSAR model is expressed as an equation where the biological activity (e.g., IC₅₀ or EC₅₀) is a function of various molecular descriptors. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.
Visual aids such as coefficient plots or contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are invaluable for this purpose. These maps highlight regions around the molecular scaffold where modifications are likely to be favorable or unfavorable for activity. By understanding these relationships, medicinal chemists can make informed decisions to design new analogs with improved properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. This iterative process of design, synthesis, and testing, guided by QSAR model interpretation, is a cornerstone of modern drug discovery. nih.govnih.govresearchgate.net
Pharmacophore Modeling and Ligand-Target Recognition Principles
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. Ligand-based pharmacophore modeling derives the model from a set of known active molecules, assuming they all bind to the same target in a similar fashion. By superimposing these molecules, common chemical features are identified, which are then hypothesized to be crucial for activity.
Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, obtained from techniques like X-ray crystallography or NMR spectroscopy. The model is built by identifying the key interaction points between the target and a bound ligand or by analyzing the features of the binding site itself.
Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. These "hits" can then be further evaluated through more rigorous computational methods like molecular docking or, ultimately, experimental testing.
The principles of ligand-target recognition are fundamental to this process. These interactions are governed by non-covalent forces, including:
Hydrogen Bonds: Directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).
Ionic Interactions: Electrostatic attractions between oppositely charged groups.
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, driven by the entropy of water.
Van der Waals Forces: Weak, short-range attractions between all atoms.
Aromatic Interactions: Interactions involving aromatic rings, such as π-π stacking and cation-π interactions.
A successful ligand must have a shape and a distribution of chemical features that are complementary to the binding site of its target to achieve optimal binding affinity and specificity. Pharmacophore models provide a simplified yet powerful representation of these complex recognition principles, guiding the discovery of new biologically active molecules.
Table of Compounds
Since no specific analogs of this compound were discussed in the context of SAR, QSAR, or pharmacophore modeling, a table of compounds cannot be generated.
Computational Chemistry and Molecular Modeling Studies of 4 4 Ethoxyphenyl Butanoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure Elucidation
Quantum mechanical calculations are foundational to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and derive various molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. biointerfaceresearch.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. biointerfaceresearch.com Applications of DFT can determine optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties like dipole moment and polarizability. biointerfaceresearch.comresearchgate.net
For 4-(4-Ethoxyphenyl)butanoic acid, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31+G(d), would begin by optimizing the molecule's 3D geometry to find its most stable energetic state. biointerfaceresearch.com From this optimized structure, a variety of electronic and thermodynamic properties can be calculated. While specific DFT data for this compound is not available, studies on other butanoic acid derivatives demonstrate that such calculations provide crucial insights into molecular stability and reactivity. biointerfaceresearch.com
Table 1: Illustrative Molecular Properties Calculable by DFT This table is a hypothetical representation of the types of data that would be generated from a DFT analysis of this compound.
| Property | Hypothetical Value | Unit | Significance |
| Total Energy | -765.123 | Hartrees | Indicates the electronic ground state energy of the molecule. |
| Dipole Moment | 3.5 | Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Polarizability | 25.8 | ų | Describes the deformability of the electron cloud in an electric field. |
| Heat of Formation | -150.5 | kcal/mol | Represents the enthalpy change when the compound is formed from its constituent elements. |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. youtube.comcureffi.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. ajchem-a.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO would likely be localized on the electron-rich ethoxyphenyl group, which can donate electron density. Conversely, the LUMO would likely be centered on the carboxylic acid group, which is an electron-withdrawing moiety. An FMO analysis would precisely map these orbitals and calculate their energy levels, providing a quantitative basis for predicting how the molecule interacts with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Properties This table is a hypothetical representation of FMO data for this compound.
| Orbital | Hypothetical Energy | Unit | Implication for Reactivity |
| HOMO | -6.2 | eV | Region most likely to donate electrons (nucleophilic character). |
| LUMO | -0.8 | eV | Region most likely to accept electrons (electrophilic character). |
| HOMO-LUMO Gap | 5.4 | eV | Indicates high kinetic stability and low chemical reactivity. |
Electrostatic Potential Surface Analysis for Interaction Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its non-covalent interactions. youtube.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, an MEP analysis would show a significant negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, highlighting these as sites for hydrogen bonding and interactions with positive ions. A region of positive potential would be expected around the acidic proton of the carboxyl group. This analysis is invaluable for predicting how the molecule will orient itself when interacting with biological targets like proteins or with other molecules in solution.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can explore a molecule's conformational flexibility and its dynamic interactions with its environment, such as a solvent or a protein binding site.
A molecule like this compound, with its flexible butyl chain and rotatable bonds, can exist in numerous conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or microseconds. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them.
While no specific MD studies on this compound are published, crystallographic studies on related compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, reveal specific torsion angles and an extended backbone configuration in the solid state. mdpi.com An MD simulation in a solvent would provide a more dynamic picture, showing how the flexible chain folds and moves in solution, which is crucial for understanding its behavior in a biological context.
A primary application of MD simulations in drug discovery is to model the process of a ligand binding to a protein. nih.gov These simulations can reveal the specific pathways of binding, the key amino acid residues involved in the interaction, and the conformational changes that occur in both the ligand and the protein upon binding. nih.gov
For this compound, if a protein target were identified, MD simulations could be used to predict its binding mode within the protein's active site. The simulation would track the interactions, such as hydrogen bonds between the carboxylic acid and polar residues, and hydrophobic interactions between the ethoxyphenyl group and nonpolar pockets in the protein. This information is critical for designing more potent and selective inhibitors. Although such simulations have not been specifically reported for this compound, the methodology is a standard and powerful tool for virtual screening and lead optimization in medicinal chemistry.
Molecular Docking and Virtual Screening Approaches for Ligand Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is a cornerstone of structure-based drug design, enabling the rapid screening of large libraries of virtual compounds against a specific protein target. nih.govucsf.edu
Receptor-Based Ligand Pose Prediction
In receptor-based ligand pose prediction, the three-dimensional structure of the target protein is known. A docking algorithm samples a large number of possible conformations and orientations (poses) of a ligand within the binding site of the receptor. These poses are then evaluated using a scoring function, which estimates the binding affinity for each pose. The goal is to identify the pose that best mimics the actual binding mode of the ligand. nih.gov The accuracy of pose prediction is crucial for understanding the key interactions that drive ligand binding and for guiding further lead optimization. nih.gov
Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) utilizes the 3D structural information of a biological target to design and optimize ligands. researchgate.netucsf.edu The process typically begins with identifying a binding site on the target. Molecular docking is then used to predict how potential ligands might bind. Analysis of the predicted binding poses provides insights into the crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information allows medicinal chemists to modify the ligand's structure to improve its binding affinity, selectivity, and other drug-like properties. SBDD is an iterative process, often involving cycles of computational design, chemical synthesis, and experimental testing. researchgate.net
De Novo Design and Scaffold Hopping Methodologies
De novo design is a computational strategy that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. This approach can lead to the discovery of entirely new chemical scaffolds that may have improved properties over existing ligands.
Scaffold hopping involves searching for new molecular backbones (scaffolds) that can maintain the essential binding interactions of a known active ligand while possessing a different chemical structure. This technique is valuable for generating novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges associated with the original scaffold. Virtual screening techniques are often employed to identify new scaffolds from large compound databases that can present the required pharmacophoric features in the correct 3D arrangement. nih.gov
Analytical Method Development and Validation for Research Applications of 4 4 Ethoxyphenyl Butanoic Acid
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purification of 4-(4-Ethoxyphenyl)butanoic acid from reaction mixtures and for the assessment of its purity. The selection of a suitable chromatographic method is contingent on the specific research application, including the scale of the analysis and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and assessing the purity of the compound.
A typical reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the phenyl and alkyl moieties of the molecule.
The mobile phase composition is a critical parameter that must be optimized to achieve adequate retention and separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically employed. The pH of the aqueous buffer is a key variable, as it influences the ionization state of the carboxylic acid group. To ensure the compound is in its neutral form and to achieve good peak shape, the pH of the mobile phase is generally maintained below the pKa of the carboxylic acid, typically by the addition of a small amount of an acid like formic acid or trifluoroacetic acid.
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often preferred over isocratic elution for complex samples. This allows for the efficient elution of compounds with a wider range of polarities. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the ethoxyphenyl chromophore.
Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylalkanoic Acids
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table presents a generalized set of starting conditions. Method optimization for this compound would be required.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.
The principles of UPLC method development for this compound are analogous to those for HPLC, primarily revolving around the selection of an appropriate column and the optimization of the mobile phase. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications. The increased sensitivity of UPLC is also beneficial for the detection and quantification of low-level impurities.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and peak tailing.
To overcome these limitations, derivatization is a common strategy. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. Silylation is another effective derivatization technique, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte.
The choice of the GC column is also critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be suitable for the separation of the derivatized this compound. Flame ionization detection (FID) is a common detection method for this type of analysis, offering a wide linear range and high sensitivity to hydrocarbons.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be expected around 1700-1725 cm⁻¹.
The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ether | C-O Stretch | 1200-1300 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, distinct signals would be observed for the protons in different chemical environments. The aromatic protons on the ethoxy-substituted ring would typically appear as a set of doublets in the downfield region (around 6.8-7.2 ppm). The protons of the ethyl group of the ethoxy substituent would give rise to a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). The protons of the butanoic acid chain would appear as multiplets in the upfield region, with the protons alpha to the carbonyl group being the most deshielded. The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-185 ppm). The carbons of the aromatic ring would appear in the 110-160 ppm region, with the carbon attached to the oxygen atom being the most deshielded. The carbons of the alkyl chain and the ethoxy group would resonate in the upfield region of the spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | broad s | >10 |
| Aromatic (Ar-H) | m | 6.8-7.2 |
| Ethoxy (-OCH₂CH₃) | q | ~4.0 |
| Butyl Chain (-CH₂COO) | t | ~2.4 |
| Butyl Chain (-ArCH₂-) | t | ~2.6 |
| Butyl Chain (-CH₂CH₂CH₂-) | m | ~1.9 |
| Ethoxy (-OCH₂CH₃) | t | ~1.4 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 175-185 |
| Aromatic (Ar-C -O) | 155-160 |
| Aromatic (Ar-C ) | 110-135 |
| Ethoxy (-OC H₂CH₃) | 60-70 |
| Butyl Chain (-C H₂COO) | 30-40 |
| Butyl Chain (-ArC H₂-) | 30-40 |
| Butyl Chain (-CH₂C H₂CH₂-) | 20-30 |
| Ethoxy (-OCH₂C H₃) | 10-20 |
Note: These tables present predicted chemical shift ranges. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural confirmation of this compound. The technique provides information on the compound's molecular weight and its fragmentation pattern, which serves as a chemical fingerprint.
For this compound (Chemical Formula: C₁₂H₁₆O₃), the exact molecular weight is 208.25 g/mol , with a monoisotopic mass of approximately 208.110 g/mol . In mass spectrometry, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 209.117. rsc.org
Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions characteristic of the molecule's structure. The fragmentation pattern for this compound is predicted to involve several key cleavages:
Alpha-cleavage of the carboxylic acid: The loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45) is a common fragmentation pathway for carboxylic acids. libretexts.orgyoutube.com
Ether bond cleavage: Scission of the bond between the butanoic acid chain and the phenoxy oxygen can occur, leading to fragments representing the ethoxybenzene portion and the butanoic acid side chain.
McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which would result in a neutral loss and the formation of a specific radical cation. youtube.com
Benzylic cleavage: Fragmentation of the butanoic acid chain at the bond adjacent to the aromatic ring is also a probable pathway.
Table 1: Illustrative MS/MS Fragmentation Data for this compound (Note: This table presents predicted fragments based on chemical principles. Actual m/z values and relative intensities would be determined experimentally.)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |
| 209.117 ([M+H]⁺) | 191.107 | H₂O | Loss of water from the carboxylic acid |
| 209.117 ([M+H]⁺) | 163.112 | COOH₂ | Loss of the carboxylic acid group |
| 209.117 ([M+H]⁺) | 137.060 | C₃H₆O₂ | Cleavage of the ether-linked side chain |
| 209.117 ([M+H]⁺) | 121.065 | C₄H₈O₂ | Cleavage yielding the ethoxyphenol cation |
| 209.117 ([M+H]⁺) | 109.065 | C₂H₄ | Loss of ethylene (B1197577) from the ethoxy group |
Method Validation for Robustness and Reliability in Research Settings
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For research applications of this compound, a validated method ensures that measurements of its concentration in various matrices are accurate, precise, and reliable. The following sections describe the essential validation parameters according to International Council on Harmonisation (ICH) guidelines. pensoft.netnih.gov
Specificity and Selectivity Determination
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In a research context, an LC-MS/MS method would demonstrate specificity by showing that the analyte's retention time and mass transitions are unique and not subject to interference from a blank matrix sample (e.g., plasma, buffer) or from structurally related compounds. mdpi.comnih.gov The analysis of multiple mass transitions for the analyte enhances selectivity and confidence in the results.
Precision and Accuracy Assessment
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results to the true value. pensoft.net Both are assessed at multiple concentration levels within the proposed range of the assay.
Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples during a single analytical run.
Inter-day precision and accuracy are determined by analyzing the QC samples on different days to assess the method's reproducibility over time.
For quantitative research applications, the acceptance criteria are often set at an RSD of ≤15% for precision and a mean accuracy of 85-115%. mdpi.comnih.gov
Table 2: Illustrative Precision and Accuracy Data for LC-MS/MS Analysis (Note: This table is an example of typical validation results.)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |
| Low | 5.0 | 6.8 | 104.2 | 8.5 | 102.5 |
| Medium | 50.0 | 4.5 | 98.7 | 6.1 | 99.8 |
| High | 200.0 | 3.9 | 101.5 | 5.3 | 100.9 |
Linearity and Range Evaluation
Linearity demonstrates the analytical procedure's ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has shown suitable precision, accuracy, and linearity. A calibration curve is generated by plotting the response versus the concentration of a series of standards. The relationship is typically evaluated using a linear regression model, with a coefficient of determination (r²) of ≥0.99 being the standard for acceptance. mdpi.com
Table 3: Exemplary Linearity and Range Parameters (Note: This table provides an example of typical validation results.)
| Parameter | Typical Result |
| Analytical Method | LC-MS/MS |
| Calibration Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Range | 1.0 - 500.0 ng/mL |
| Accuracy of Calibrators | 85% - 115% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The LOQ is a critical parameter for studies investigating low concentrations of this compound. It is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (e.g., ≤20% RSD) and accuracy (e.g., 80-120%). mdpi.com The LOD is often determined based on the signal-to-noise ratio, commonly at a ratio of 3:1. researchgate.net
Table 4: Illustrative LOD and LOQ Data (Note: This table is an example of typical validation results.)
| Parameter | Definition | Typical Value (ng/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 |
| Limit of Quantitation (LOQ) | Lowest standard on the curve meeting accuracy/precision criteria | 1.0 |
Q & A
Q. How can the purity and structural integrity of 4-(4-Ethoxyphenyl)butanoic acid derivatives be validated experimentally?
- Methodological Answer: Purity analysis is typically performed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against certified reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the ethoxyphenyl and butanoic acid moieties. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For example, derivatives like 4-(3-methoxyphenyl)butanoic acid hydrochloride (C₁₁H₁₅NO₃·HCl) were characterized using melting point analysis (165–170°C) and LC-MS .
Q. What safety precautions are critical when handling this compound analogs in the laboratory?
- Methodological Answer: Follow OSHA GHS guidelines:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335).
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage: Keep at 2–8°C in airtight containers to prevent degradation .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
- Methodological Answer:
- Friedel-Crafts Acylation: React 4-ethoxyphenylboronic acid with succinic anhydride in the presence of AlCl₃ to form the ketone intermediate, followed by reduction (NaBH₄) and oxidation (KMnO₄) to the carboxylic acid .
- Peptide Coupling: For bioactive derivatives (e.g., Fmoc-protected analogs), use carbodiimide-mediated coupling (EDC/HOBt) with amines or amino acids .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, amino substitution) on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies require:
- Enzyme Assays: Test inhibition of cyclooxygenase-2 (COX-2) or binding to G-protein-coupled receptors using fluorescence polarization .
- Computational Modeling: Density functional theory (DFT) calculates electron-withdrawing effects (e.g., fluorine at the 2-position increases electrophilicity and receptor affinity, as seen in 4-(2-fluorophenyl)-4-oxobutanoic acid) .
- In Vivo Testing: Compare anti-inflammatory activity of 4-(4-ethoxyphenyl) vs. 4-(3-aminophenyl) analogs in murine models .
Q. What experimental strategies resolve contradictory data in kinetic studies of this compound derivatives acting on enzyme targets?
- Methodological Answer:
- Control Experiments: Include substrate-free and inhibitor-negative controls to rule out non-specific binding .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish allosteric vs. competitive inhibition .
- Crystallography: Resolve X-ray structures of enzyme-inhibitor complexes (e.g., with Arabidopsis GH3.15 acyl synthetase) to identify steric clashes or hydrogen-bonding mismatches .
Q. How can researchers optimize the synthetic yield of this compound derivatives under scaled-up conditions?
- Methodological Answer:
- DoE (Design of Experiments): Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- Continuous Flow Reactors: Improve reproducibility and reduce byproducts in multi-step syntheses (e.g., coupling with tert-butoxycarbonyl (Boc) groups) .
- Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity (>95%) products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
